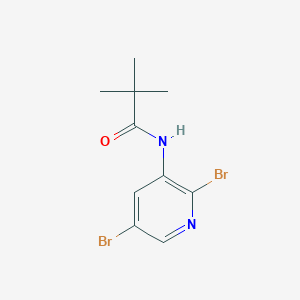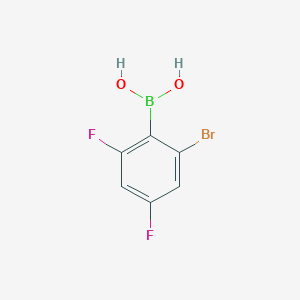
2-(4-氨基-5-(羟甲基)嘧啶-2-基)乙酸
描述
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
科学研究应用
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biochemical pathways and as a precursor for nucleotide analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid are Thiaminase-2 and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase . Thiaminase-2 is an enzyme found in Bacillus subtilis, and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase is found in Salmonella typhimurium . These enzymes play crucial roles in the metabolism of thiamine (vitamin B1) and its derivatives.
Mode of Action
This interaction could lead to changes in the metabolic pathways involving thiamine and its derivatives .
Biochemical Pathways
The compound is likely involved in the thiamine metabolic pathway. Thiamine and its derivatives are essential for several biochemical reactions, including the conversion of carbohydrates into energy. Any alteration in these pathways due to the action of the compound could have significant downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Given its potential interaction with thiamine metabolic pathways, it could influence energy production and other thiamine-dependent cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid typically involves the reaction of 4-amino-5-(hydroxymethyl)pyrimidine with a suitable acetic acid derivative. One common method includes the use of acetic anhydride as a reagent under controlled temperature conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 2-(4-carboxy-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid.
Reduction: Formation of 2-(4-amino-5-(hydroxymethyl)pyrimidin-2-yl)ethylamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar structure but with a methyl group instead of an acetic acid moiety.
4-Amino-5-methyl-2-hydroxypyridine: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is unique due to the presence of both the hydroxymethyl and acetic acid functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-[4-amino-5-(hydroxymethyl)pyrimidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-7-4(3-11)2-9-5(10-7)1-6(12)13/h2,11H,1,3H2,(H,12,13)(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTXJWVAOSHUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)CC(=O)O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


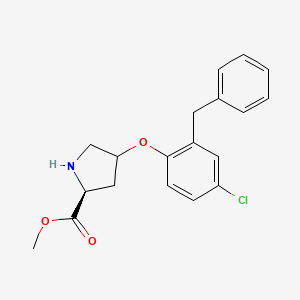
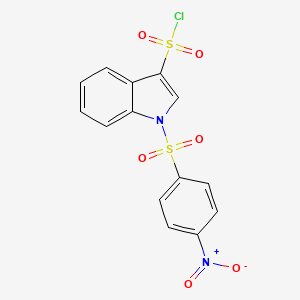
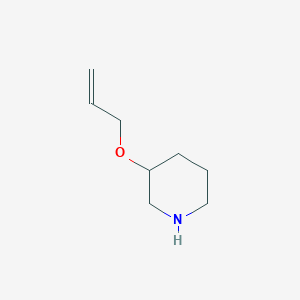
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide](/img/structure/B1390057.png)
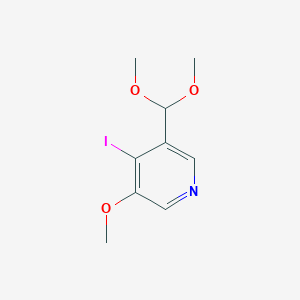
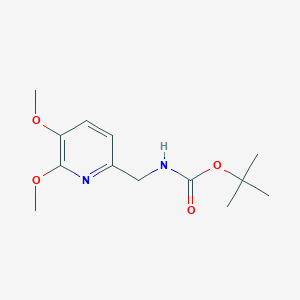
![6-Iodofuro[3,2-b]pyridine](/img/structure/B1390061.png)
![{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B1390064.png)
![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1390066.png)
![2-Bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1390067.png)
![3-[(2-Bromoacetyl)amino]-N-(tert-butyl)benzamide](/img/structure/B1390069.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-2-(2-chlorophenoxy)propanamide](/img/structure/B1390070.png)
